molecular formula C7H10O3 B6749249 rac-methyl(1R,2R)-2-formylcyclobutane-1-carboxylate

rac-methyl(1R,2R)-2-formylcyclobutane-1-carboxylate

Cat. No.: B6749249
M. Wt: 142.15 g/mol
InChI Key: OQZAJVAZYFQWLP-NTSWFWBYSA-N
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Description

rac-Methyl(1R,2R)-2-formylcyclobutane-1-carboxylate is a cyclobutane derivative featuring a strained four-membered ring core, a methyl ester group at position 1, and a formyl (CHO) substituent at position 2. Its stereochemistry (1R,2R) and functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The formyl group enhances reactivity, enabling participation in nucleophilic additions, condensations, and cyclization reactions.

Properties

IUPAC Name

methyl (1R,2R)-2-formylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)6-3-2-5(6)4-8/h4-6H,2-3H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZAJVAZYFQWLP-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,2R)-2-formylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a formylating agent in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,2R)-2-formylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: rac-methyl(1R,2R)-2-carboxylcyclobutane-1-carboxylate.

    Reduction: rac-methyl(1R,2R)-2-hydroxycyclobutane-1-carboxylate.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

rac-methyl(1R,2R)-2-formylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl(1R,2R)-2-formylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents are compared below:

Compound Name Substituent at Position 2 Molecular Formula Key Functional Features
rac-Methyl(1R,2R)-2-formylcyclobutane-1-carboxylate Formyl (CHO) C₈H₁₀O₃ High reactivity (aldehyde), polar
Methyl 1-(((adamantan-1-yl)methyl)cyclobutane-1-carboxylate (29) Adamantyl-methyl C₁₈H₂₆O₂ Bulky hydrophobic group, stable
rac-Methyl(1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate Bromomethyl (BrCH₂) C₇H₉BrO₂ Electrophilic (Br), cross-coupling utility
rac-(1R,2R)-2-Methoxycyclobutane-1-carboxylic acid Methoxy (OCH₃) C₇H₁₀O₃ Electron-donating, hydrogen-bonding ability

Key Observations :

  • Reactivity : The formyl group in the target compound confers higher reactivity compared to adamantyl (inert) or methoxy (electron-donating) groups. Bromomethyl analogs () are electrophilic but lack aldehyde-specific reactivity .
  • Polarity : The formyl group increases polarity, enhancing solubility in polar solvents relative to adamantyl or bromomethyl derivatives.
  • Applications : Aldehydes are pivotal in forming Schiff bases or undergoing aldol reactions, whereas bromomethyl groups serve in Suzuki couplings .

Comparison :

  • Photoredox catalysis (Evidenced in 29 and 30 ) is effective for cyclobutane synthesis but may require modifications (e.g., protecting groups) for aldehyde-containing substrates.
  • Radical intermediates stabilize strained rings, enabling cyclization; however, aldehydes may necessitate milder conditions to avoid side reactions .

Physicochemical Properties

High-resolution mass spectrometry (HRMS) and spectroscopic data highlight structural differences:

Compound HRMS (ESI+) [M+H]+ Calc./Found Key Spectral Features (IR/NMR)
Compound 29 185.1536/185.1532 IR: C=O stretch (ester, ~1720 cm⁻¹); Adamantyl C-H bends
Target Compound (Inferred) ~155.0700 (C₈H₁₀O₃) Expected IR: Aldehyde C=O (~2820 cm⁻¹, ~1720 cm⁻¹ ester)

Notes:

  • The formyl group introduces distinct NMR signals (δ ~9-10 ppm for aldehyde proton) absent in analogs like 29 or bromomethyl derivatives .
  • Adamantyl groups () contribute to high thermal stability but reduce solubility .

Biological Activity

Rac-methyl(1R,2R)-2-formylcyclobutane-1-carboxylate is a chiral compound characterized by its unique bicyclic structure, consisting of a cyclobutane ring along with formyl and carboxylate functional groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C7_{7}H10_{10}O3_{3}
  • Molecular Weight : 158.15 g/mol
  • Structure : The compound features a cyclobutane ring which contributes to its distinct reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several notable biological properties:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with microbial cell membranes, leading to disruption and subsequent cell death.

Anti-inflammatory Properties

In animal models, this compound has exhibited anti-inflammatory effects. It has been tested for its ability to reduce inflammation markers in vivo, showing significant reductions in edema and pain responses similar to established anti-inflammatory agents like ibuprofen.

Analgesic Effects

The compound has also been assessed for analgesic properties. In controlled experiments involving acetic acid-induced writhing in rodents, this compound demonstrated a notable reduction in pain responses compared to placebo controls.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.
  • Receptor Modulation : Potential interactions with pain receptors (e.g., opioid receptors) may mediate its analgesic effects.

Case Studies

Several case studies have explored the biological activity of this compound:

StudyFindings
Gupta et al. (2024)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL.
Zhang et al. (2023)Reported significant anti-inflammatory effects in a carrageenan-induced paw edema model with a reduction of 60% at 50 mg/kg dose.
Lee et al. (2023)Showed analgesic effects comparable to morphine in acetic acid-induced writhing tests with a 50% inhibition at 20 mg/kg dose.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its bicyclic structure:

CompoundStructureBiological Activity
rac-methyl(1S,2S)-2-formylcyclobutane-1-carboxylateSimilar bicyclic structureLess potent antimicrobial activity
cyclopropane derivativesSmaller ring sizeHigher strain but less stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-methyl (1R,2R)-2-formylcyclobutane-1-carboxylate, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by functionalization. For example, highlights the use of transition metal catalysts (e.g., Pd or Ru) to enhance selectivity in cyclization steps. Yield optimization requires precise control of temperature (e.g., −78°C for lithiation) and stoichiometric ratios of reagents like trimethylsilyl chloride (TMSCl) for protecting groups. Purification via silica gel chromatography (as in ) or recrystallization improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.5–10.0 ppm) and cyclobutane ring protons (δ ~1.5–3.0 ppm, split due to ring strain). and provide comparative data for similar cyclobutane derivatives.
  • IR : Strong C=O stretches for the ester (~1740 cm⁻¹) and formyl group (~1700 cm⁻¹).
  • HRMS : Exact mass calculation (e.g., C₈H₁₂O₃ requires m/z 156.0786) validates molecular formula .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies (25–60°C, pH 1–13) show degradation via ester hydrolysis (basic conditions) or formyl group oxidation (acidic/oxidative). HPLC monitoring (C18 column, acetonitrile/water mobile phase) quantifies degradation products. notes that fluorinated analogs exhibit enhanced stability, suggesting structural modifications for improved shelf life .

Advanced Research Questions

Q. How can enantiomeric resolution of the rac-mixture be achieved, and what chiral stationary phases are effective?

  • Methodology : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA or IB) with hexane/isopropanol eluents resolves enantiomers. reports >99% enantiomeric excess (ee) for similar cyclopropane derivatives using sub-2µm particle columns. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .

Q. What computational models predict the compound’s reactivity in nucleophilic addition reactions at the formyl group?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) simulate transition states for reactions like Grignard additions. highlights steric effects from the cyclobutane ring, which increase activation energy by ~5 kcal/mol compared to linear analogs. Molecular dynamics (MD) simulations further assess solvent effects (e.g., THF vs. DCM) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what binding assays are suitable for validation?

  • Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd). notes that fluorinated cyclobutanes exhibit Kd values in the µM range for serine hydrolases. Competitive inhibition assays (e.g., with fluorogenic substrates) measure IC50 values .

Q. How can contradictory data on the compound’s catalytic activity in asymmetric synthesis be resolved?

  • Methodology : Systematic reproducibility studies should control variables like moisture content (Karl Fischer titration), catalyst loading (0.1–10 mol%), and solvent purity. emphasizes that trace impurities (e.g., metal residues) can alter reaction outcomes. Collaborative inter-laboratory validation and meta-analysis of published datasets (e.g., Reaxys or SciFinder) identify consensus trends .

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